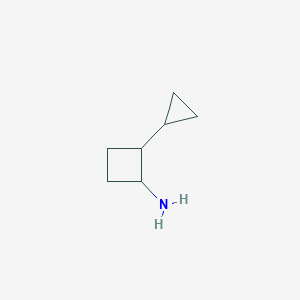

2-Cyclopropylcyclobutan-1-amine

Beschreibung

2-Cyclopropylcyclobutan-1-amine is a bicyclic amine featuring a cyclopropane ring fused to a cyclobutane backbone.

Eigenschaften

Molekularformel |

C7H13N |

|---|---|

Molekulargewicht |

111.18 g/mol |

IUPAC-Name |

2-cyclopropylcyclobutan-1-amine |

InChI |

InChI=1S/C7H13N/c8-7-4-3-6(7)5-1-2-5/h5-7H,1-4,8H2 |

InChI-Schlüssel |

KXPVVIGIQFYGPL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2CCC2N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylcyclobutan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with ammonia or an amine. For instance, cyclopropylmethyl bromide can react with cyclobutan-1-amine under suitable conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may be conducted at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of 2-Cyclopropylcyclobutan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropylcyclobutan-1-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

Substitution: Alkyl halides, ammonia, or other amines

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted amines

Wissenschaftliche Forschungsanwendungen

2-Cyclopropylcyclobutan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying the effects of strained ring systems on biological activity.

Industry: Used in the synthesis of polymers, catalysts, and other materials with specialized properties .

Wirkmechanismus

The mechanism of action of 2-Cyclopropylcyclobutan-1-amine involves its interaction with molecular targets through its amine group. The strained ring systems can influence the compound’s binding affinity and reactivity with various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

- 2-Cyclopropylcyclobutan-1-amine: Combines a cyclopropane and cyclobutane ring, with an amine group on the cyclobutane.

- 2-(2-Chlorophenyl)cyclobutan-1-amine : Substitutes a chlorophenyl group on the cyclobutane ring, introducing aromaticity and halogen-mediated electronic effects .

- 1-Cyclopropyl-2-(2-methylphenyl)ethanamine : Features a cyclopropyl group adjacent to an ethylamine chain with a methylphenyl substituent, emphasizing flexibility and hydrophobic interactions .

Physicochemical Properties

Key Observations :

- The chlorophenyl analog exhibits higher hydrophobicity (XlogP 2.2) compared to the inferred lower hydrophobicity of 2-Cyclopropylcyclobutan-1-amine, which lacks aromatic or halogen substituents.

- Both analogs and the target compound share a single hydrogen bond donor (amine group), suggesting comparable solubility profiles in polar solvents.

- Structural rigidity in 2-Cyclopropylcyclobutan-1-amine may reduce metabolic stability compared to the more flexible ethylamine derivative .

Biologische Aktivität

2-Cyclopropylcyclobutan-1-amine is an organic compound characterized by a unique structural arrangement that includes a cyclopropyl group attached to a cyclobutanamine framework. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential applications and interesting biological activity.

The molecular formula of 2-Cyclopropylcyclobutan-1-amine is CHN, with a molecular weight of 111.18 g/mol. Its IUPAC name is 2-cyclopropylcyclobutan-1-amine, and it features a strained ring system that contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 111.18 g/mol |

| IUPAC Name | 2-cyclopropylcyclobutan-1-amine |

| InChI | InChI=1S/C7H13N/c8-7-4-3-6(7)5-1-2-5/h5-7H,1-4,8H2 |

The mechanism of action of 2-Cyclopropylcyclobutan-1-amine primarily involves its interaction with various enzymes and receptors within biological systems. The amine group allows for specific binding interactions, while the structural strain from the cyclopropyl and cyclobutane rings may enhance its affinity for certain targets. This unique configuration can influence biochemical pathways, making it a valuable compound for studying drug-receptor interactions.

Biological Activity

Research has indicated that 2-Cyclopropylcyclobutan-1-amine exhibits notable biological activities, including:

1. Enzyme Interaction:

- The compound has been studied for its ability to interact with enzymes involved in metabolic pathways, potentially influencing their activity through competitive or non-competitive inhibition mechanisms.

2. Antimicrobial Properties:

- Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development aimed at treating infections.

3. Neuroactive Effects:

- Investigations into the neuroactive properties of 2-Cyclopropylcyclobutan-1-amine have shown potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Cyclopropylcyclobutan-1-amine:

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various cycloalkyl amines, including 2-Cyclopropylcyclobutan-1-amine. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) demonstrated that 2-Cyclopropylcyclobutan-1-amine acts as an inhibitor of specific cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions in polypharmacy contexts.

Case Study 3: Neuropharmacological Studies

A recent study investigated the effects of this compound on neurotransmitter release in neuronal cultures. The findings suggested that it modulates dopamine release, indicating potential implications for treating conditions like Parkinson's disease or schizophrenia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.